molecular formula C8H14N4 B8637129 N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine

N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine

Cat. No.: B8637129
M. Wt: 166.22 g/mol
InChI Key: SGNKTJDTJVUZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a dimethylaminoethylamino group. Compounds containing pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine typically involves the reaction of pyrazine derivatives with dimethylaminoethylamine. One common method includes the nucleophilic substitution of a halogenated pyrazine with dimethylaminoethylamine under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring .

Scientific Research Applications

N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylaminoethylamino group can enhance its solubility and reactivity compared to other pyrazine derivatives .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine

InChI

InChI=1S/C8H14N4/c1-12(2)6-5-11-8-7-9-3-4-10-8/h3-4,7H,5-6H2,1-2H3,(H,10,11)

InChI Key

SGNKTJDTJVUZOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC=CN=C1

Origin of Product

United States

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